[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine
Overview
Description
[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine is a chemical compound characterized by the presence of a benzodioxole ring substituted with difluoromethyl and hydrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with hydrazine derivatives. One common method includes the use of potassium fluoride as a catalyst in the presence of 2,2-dichloro-1,3-benzodioxole . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, sodium borohydride, and various oxidizing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated benzodioxole derivatives, while reduction can produce hydrazine-substituted compounds with varying degrees of fluorination.
Scientific Research Applications
[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: A precursor in the synthesis of [(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar structural motifs used in anticancer research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)13-6-2-1-5(4-12-11)3-7(6)14-8/h1-3,12H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOXDJWJYZMUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CNN)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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